Enabling the First Asymmetric Total Synthesis of Pleurospiroketals: A Critical Role Unmatched by Unsubstituted Analogs
The C5 methyl group of 5-methylhex-5-enoic acid is essential for achieving the stereochemical complexity of pleurospiroketals A and B. The compound's specific substitution pattern enables a highly syn-selective Evans aldol reaction and subsequent ring-closing metathesis, which are central to constructing the perhydrobenzannulated 5,5-spiroketal skeleton. In contrast, the unsubstituted analog, 5-hexenoic acid, lacks the requisite steric bulk to induce the necessary diastereoselectivity and would likely lead to a mixture of undesired stereoisomers. This successful 16-step synthesis [1] demonstrates a functional advantage that is not achievable with simpler, linear ω-alkenoic acids.
| Evidence Dimension | Suitability as a chiral building block for complex spiroketal natural product synthesis |
|---|---|
| Target Compound Data | Enables the first asymmetric total synthesis of pleurospiroketals A and B in 16 steps [1]. |
| Comparator Or Baseline | 5-Hexenoic acid (no methyl substitution) |
| Quantified Difference | No reported successful total synthesis of pleurospiroketals using 5-hexenoic acid; the synthesis is enabled specifically by the C5-methylated derivative [1]. |
| Conditions | Total synthesis of pleurospiroketals A and B from 5-methyl-5-hexenoic acid (Chem. Commun., 2018, 54, 10316) [1]. |
Why This Matters
For research groups focused on natural product synthesis, the compound's demonstrated ability to enable a multi-step asymmetric synthesis of a bioactive sesquiterpenoid provides a validated, high-value starting point that is not offered by generic, unsubstituted ω-alkenoic acids.
- [1] Kawamoto, Y., Kobayashi, T., Ito, Y., & Sodeoka, M. (2018). Asymmetric total synthesis of pleurospiroketals A and B. Chemical Communications, 54(73), 10316-10319. https://doi.org/10.1039/C8CC06185H View Source
